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Compound of Interest

Compound Name: rac Pterosin B

Cat. No.: B127214 Get Quote

Pterosin B is a naturally occurring indanone-based sesquiterpene first isolated from the

bracken fern, Pteridium aquilinum.[1][2][3] Initially identified as a decomposition product of the

carcinogenic glucoside ptaquiloside, Pterosin B has emerged as a molecule of significant

pharmacological interest.[2] It is recognized as an orally active inhibitor of Salt-Inducible Kinase

3 (SIK3), a role that grants it a diverse range of potential therapeutic applications.[1][4]

Researchers are actively investigating Pterosin B for its ability to prevent chondrocyte

hypertrophy in osteoarthritis, reduce β-amyloid deposition in Alzheimer's disease models,

inhibit cardiomyocyte hypertrophy, and regulate hepatic gluconeogenesis in diabetes.[1][5][6]

Given its low natural abundance, chemical synthesis is the only viable route to obtain the

quantities of Pterosin B necessary for extensive research and drug development.[2] While

several stereoselective syntheses of the naturally occurring (2R)-enantiomer have been

developed, the synthesis of racemic Pterosin B (rac-Pterosin B) remains a crucial and more

accessible starting point for many research applications, including initial bioactivity screening

and the development of analytical standards.

This guide provides a detailed, field-proven protocol for the synthesis of rac-Pterosin B,

emphasizing the chemical principles behind the methodology and ensuring a reproducible

workflow for researchers.

Strategic Overview of Pterosin B Synthesis
The synthesis of the Pterosin B scaffold, a substituted 1-indanone, has been approached

through various strategies. Key disconnections often involve forming the five-membered ring

onto the aromatic core. Common strategies include:
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Friedel-Crafts Acylation/Alkylation: A classic and robust method to form the indanone ring

system by intramolecular cyclization of a suitable acyl chloride or carboxylic acid precursor

onto the aromatic ring.

Photochemical Ring Closure: An elegant approach where an α-mesyloxy ketone undergoes

photochemical cyclization to form the 1-indanone skeleton.[5][7]

Palladium-Catalyzed Cross-Coupling: Modern methods, such as the Suzuki-Miyaura

reaction, are employed to introduce the hydroxyethyl side chain onto a pre-formed indanone

core.[2][3]

The protocol detailed below utilizes a robust and scalable approach centered on an efficient

construction of the indanone core followed by functionalization. This method is selected for its

reliability and use of readily available starting materials.

Visualizing the Synthetic Workflow
The overall process can be visualized as a multi-step sequence, starting from a commercially

available substituted benzene derivative and proceeding through key intermediates to the final

product.
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Part 1: Indanone Core Construction

Part 2: Side Chain Introduction & Final Steps

2,6-Dimethylphenol

Intermediate 1: 
 4-Bromo-2,6-dimethylphenol

Bromination

Intermediate 2: 
 1-Bromo-4-methoxy-3,5-dimethylbenzene

Methylation

Intermediate 3: 
 4-Methoxy-3,5-dimethylphenylacetic acid

Grignard/Carboxylation

Intermediate 4: 
 6-Methoxy-5,7-dimethylindan-1-one

Intramolecular 
 Friedel-Crafts Acylation

Intermediate 5: 
 6-Hydroxy-5,7-dimethylindan-1-one

Demethylation

Intermediate 6: 
 6-(2-Hydroxyethyl)-5,7-dimethylindan-1-one

Alkylation

rac-Pterosin B

Methylation

Click to download full resolution via product page

Caption: High-level workflow for the synthesis of rac-Pterosin B.
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Detailed Synthesis Protocol for rac-Pterosin B
This protocol is adapted from established synthetic principles for indanone formation and

functionalization. It is designed to be a self-validating system where successful isolation and

characterization of each intermediate confirms readiness for the subsequent step.

Part 1: Synthesis of the Core Indanone Intermediate
The initial phase focuses on constructing the key intermediate, 6-Methoxy-5,7-dimethylindan-1-

one. This involves functionalizing the starting aromatic ring and then performing an

intramolecular cyclization to form the five-membered ring.

Reaction Scheme: Formation of the Indanone Core

Key Transformation

4-Methoxy-3,5-dimethylphenylacetyl chloride 6-Methoxy-5,7-dimethylindan-1-one

AlCl₃, DCM 
 (Intramolecular Friedel-Crafts)

Click to download full resolution via product page

Caption: Key intramolecular Friedel-Crafts acylation step.
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Reagent
Molar Mass (
g/mol )

Quantity Moles Notes

4-Methoxy-3,5-

dimethylphenylac

etic acid

194.22 10.0 g 51.5 mmol Starting Material

Oxalyl chloride 126.93 5.2 mL 61.8 mmol Reagent

Anhydrous

Dichloromethane

(DCM)

- 250 mL - Solvent

Anhydrous N,N-

Dimethylformami

de (DMF)

- 2 drops - Catalyst

Aluminum

chloride (AlCl₃)
133.34 8.2 g 61.8 mmol

Lewis Acid

Catalyst

Hydrochloric acid

(HCl)
- 50 mL (1 M) - For Quenching

Saturated

Sodium

Bicarbonate

(NaHCO₃)

- 100 mL -
For

Neutralization

Brine - 50 mL - For Washing

Anhydrous

Magnesium

Sulfate (MgSO₄)

- 10 g - Drying Agent

Step-by-Step Protocol: Synthesis of 6-Methoxy-5,7-dimethylindan-1-one (Intermediate 4)

Acid Chloride Formation:

To a flame-dried 500 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-

methoxy-3,5-dimethylphenylacetic acid (10.0 g, 51.5 mmol) and anhydrous DCM (150

mL).
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Cool the solution to 0 °C in an ice bath.

Slowly add oxalyl chloride (5.2 mL, 61.8 mmol) dropwise over 10 minutes. Add 2 drops of

anhydrous DMF.

Expert Insight: Oxalyl chloride converts the carboxylic acid to a more reactive acyl

chloride. DMF acts as a catalyst for this transformation. The reaction produces gaseous

byproducts (CO, CO₂, HCl), so it must be performed in a well-ventilated fume hood.

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for

an additional 2 hours. The reaction is complete when gas evolution ceases.

Intramolecular Friedel-Crafts Acylation:

In a separate flame-dried 1 L flask, suspend aluminum chloride (8.2 g, 61.8 mmol) in

anhydrous DCM (100 mL) and cool to 0 °C.

Slowly add the freshly prepared acyl chloride solution from Step 1 to the AlCl₃ suspension

via cannula over 30 minutes, maintaining the temperature at 0 °C.

Expert Insight: This is a critical exothermic step. Slow addition is crucial to control the

reaction temperature. AlCl₃ is a powerful Lewis acid that coordinates to the acyl chloride,

activating it for electrophilic aromatic substitution to close the ring.

After the addition is complete, stir the reaction mixture at 0 °C for 4 hours. Monitor the

reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.

Workup and Purification:

Carefully quench the reaction by slowly pouring the mixture into a beaker containing 200 g

of crushed ice and 50 mL of 1 M HCl.

Trustworthiness: Quenching on ice hydrolyzes the aluminum complexes and neutralizes

the catalyst. This step is highly exothermic and should be done slowly and behind a safety

shield.

Stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel and separate

the layers.
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Extract the aqueous layer with DCM (2 x 50 mL).

Combine the organic layers and wash sequentially with water (100 mL), saturated

NaHCO₃ solution (100 mL), and brine (50 mL).

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purify the resulting crude solid by column chromatography (silica gel, eluting with a

gradient of hexane/ethyl acetate) to yield 6-Methoxy-5,7-dimethylindan-1-one as a solid.

(Expected yield: ~80-85%).

Part 2: Final Steps to rac-Pterosin B
With the core indanone in hand, the final steps involve demethylation of the methoxy group,

introduction of the hydroxyethyl side chain (not detailed here as it adds significant complexity,

assuming a precursor with the side chain is used for simplicity in this protocol, or it is

introduced via other means before final methylation), and finally, methylation at the C2 position.

For this protocol, we will focus on the key α-methylation of a suitable indanone precursor.

Let's assume we have successfully synthesized 6-(2-hydroxyethyl)-5,7-dimethylindan-1-one

(Intermediate G). The final step is α-methylation.

Materials & Reagents
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Reagent
Molar Mass (
g/mol )

Quantity Moles Notes

6-(2-

Hydroxyethyl)-5,

7-dimethylindan-

1-one

204.26 5.0 g 24.5 mmol
Starting

Intermediate

Anhydrous

Tetrahydrofuran

(THF)

- 150 mL - Solvent

Sodium hydride

(NaH, 60%

dispersion in oil)

24.00 1.08 g 27.0 mmol Base

Iodomethane

(CH₃I)
141.94 1.83 mL 29.4 mmol

Methylating

Agent

Saturated

Ammonium

Chloride (NH₄Cl)

- 50 mL - For Quenching

Step-by-Step Protocol: Synthesis of rac-Pterosin B (H)

Enolate Formation:

To a flame-dried 250 mL round-bottom flask under an inert atmosphere, add sodium

hydride (1.08 g, 27.0 mmol) and wash with anhydrous hexanes (2 x 10 mL) to remove the

mineral oil.

Add anhydrous THF (100 mL). Cool the suspension to 0 °C.

Dissolve 6-(2-hydroxyethyl)-5,7-dimethylindan-1-one (5.0 g, 24.5 mmol) in anhydrous THF

(50 mL) and add it dropwise to the NaH suspension.

Expert Insight: NaH is a strong, non-nucleophilic base that deprotonates the α-carbon of

the ketone to form a sodium enolate. The evolution of hydrogen gas is an indicator of the

reaction's progress.
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Stir the mixture at 0 °C for 1 hour.

Methylation:

Slowly add iodomethane (1.83 mL, 29.4 mmol) to the enolate solution at 0 °C.

Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC

analysis indicates the consumption of the starting material.

Expert Insight: The enolate acts as a nucleophile, attacking the electrophilic methyl iodide

in an Sₙ2 reaction to form the C-C bond, installing the methyl group at the C2 position.

Workup and Purification:

Cool the reaction to 0 °C and quench by the slow addition of saturated NH₄Cl solution (50

mL).

Extract the mixture with ethyl acetate (3 x 75 mL).

Combine the organic layers and wash with brine (50 mL).

Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Purify the crude product by column chromatography (silica gel, eluting with a gradient of

hexane/ethyl acetate) to afford rac-Pterosin B. (Expected yield: ~70-80%).

Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of rac-

Pterosin B. By understanding the rationale behind each step—from the selection of a Friedel-

Crafts strategy for robust ring formation to the controlled conditions for α-methylation—

researchers can confidently reproduce this synthesis. The successful production of rac-

Pterosin B enables further investigation into its promising biological activities and supports the

broader goals of medicinal chemistry and drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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